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Description
Fosinopril Related Compound C is a certified reference standard supplied in compliance with the United States Pharmacopeia (USP) compendia. This compound is formally identified as (4S)-4-cyclohexyl-1- (RS)-1-hydroxy-2-methylpropoxy phosphinyl]-acetyl-L-proline propionate (ester), sodium salt. It is specifically intended for use in quality control and assurance testing as specified in the official USP monograph for Fosinopril Sodium, aiding researchers in the identification, purity assessment, and quantification of this specific related substance during analytical procedures. The primary research value of this compound lies in its critical role in ensuring the safety, efficacy, and consistency of pharmaceutical products containing the active pharmaceutical ingredient, Fosinopril. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. The drug works by competitively inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and thereby reducing peripheral vascular resistance. Utilizing well-characterized reference standards like this compound is essential in pharmaceutical development and manufacturing to monitor and control impurities, guaranteeing that final drug products meet rigorous regulatory standards for quality and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage at 2-8°C is recommended to ensure stability.
Properties
CAS No.
1217600-34-4
Molecular Formula
C30H45NO7PNa
Molecular Weight
585.66
Purity
> 95%
quantity
Milligrams-Grams
Synonyms
(4S)-4-Cyclohexyl-1-[(RS)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]-acetyl-L-proline Propionate (Ester) Sodium Salt
Origin of Product
United States
Mechanistic Pathways of Fosinopril Related Compound C Formation
Degradation Dynamics of Fosinopril Leading to Related Compound C
Stress degradation studies on the Fosinopril drug substance reveal its stability profile under various conditions. While the molecule is susceptible to certain degradative forces, others have a negligible impact when the drug is in its pure form.
Hydrolysis is a primary degradation pathway for Fosinopril. nih.govijper.org As an ester prodrug, Fosinopril is designed to be rapidly and completely hydrolyzed in the body by esterases into its pharmacologically active metabolite, Fosinoprilat (also known as Fosinopril diacid). drugbank.commedicines.org.aufda.gov This conversion primarily occurs in the gastrointestinal mucosa and the liver. drugbank.comwikipedia.org
Forced degradation studies confirm that Fosinopril degrades extensively under hydrolytic conditions, including acidic, basic, and neutral environments. nih.govresearchgate.net The principal product of this hydrolysis is Fosinoprilat. researchgate.net While hydrolysis is a major route of degradation for the parent drug, the formation of Fosinopril Related Compound C is not primarily attributed to simple hydrolysis alone but rather to more complex interactions within a formulation. researchgate.netscirp.org
Research and stress testing have consistently shown that Fosinopril is stable under oxidative stress conditions. nih.govresearchgate.netresearchgate.net Even upon severe exposure to oxidizing agents like hydrogen peroxide, significant degradation was not observed in some studies. researchgate.net Therefore, oxidative stress is not considered a mechanistic pathway for the formation of this compound.
The Fosinopril drug substance is reported to be stable under thermal stress. nih.govresearchgate.netresearchgate.net However, this stability is compromised when thermal stress is applied in the context of a formulated product containing specific excipients and moisture. Elevated temperatures can significantly accelerate the rate of chemical interactions between the drug and excipients, leading to the generation of impurities, including this compound. researchgate.netscielo.br
Excipient-Induced and Formulation-Specific Impurity Generation
The most significant pathway leading to the formation of this compound involves interactions with pharmaceutical excipients, particularly the lubricant magnesium stearate (B1226849). researchgate.netscirp.orgscirp.org
Compatibility studies have demonstrated a clear chemical incompatibility between Fosinopril sodium and magnesium stearate, especially in the presence of moisture. researchgate.net While Fosinopril in the presence of water alone primarily forms its hydrolysis product, Fosinoprilat (Degradation Product A), the addition of magnesium stearate accelerates the formation of Fosinoprilat and, crucially, leads to the generation of two other major degradation products, designated as B and C. researchgate.netscirp.org
The mechanism is understood to be a metal ion-mediated degradation. scielo.brscirp.org The magnesium ion from magnesium stearate is believed to chelate with the Fosinopril molecule, catalyzing its degradation. neu.edu.tr This interaction has been characterized as a second-order reaction between Fosinopril and the magnesium ion. neu.edu.trmdpi.com The presence of water is essential to mediate this interaction. researchgate.net In a tablet or capsule formulation, other hygroscopic excipients like microcrystalline cellulose (B213188) can absorb moisture, thereby facilitating this degradation pathway. researchgate.net
Studies conducted under accelerated stability conditions highlight the impact of this interaction.
Condition
Fosinopril Sodium Mixture
Observation
Reference
50°C / 75% RH for 3 weeks
1:1 mixture with Magnesium Stearate
Less than 1% degradation of Fosinopril sodium was observed.
Mixture with Lactose, Magnesium Stearate, and 20% added water
Significant degradation occurred, with Fosinoprilat (Compound X), Compound XI, and Compound XII (likely corresponding to A, B, and C) as the major degradation products.
These findings underscore that the formation of this compound is intrinsically linked to the formulation, where the combination of the active ingredient, specific excipients like magnesium stearate, and environmental factors like heat and humidity creates a pathway for its generation. researchgate.netscirp.orgscirp.org
Influence of Water Activity and pH Environment on Formation Kinetics
The formation of this compound, a degradation product of Fosinopril, is significantly influenced by the hydrolytic conditions of the environment, specifically water activity and pH. nacchemical.com Fosinopril itself is susceptible to degradation under acidic, basic, and neutral hydrolytic conditions, with the extent of degradation being notably greater in basic environments. mdpi.comresearchgate.net
Hydrolysis is a key degradation pathway for Fosinopril, and the presence of water is a critical factor. acs.org While specific kinetic data on the influence of water activity on the formation of this compound is not extensively detailed in publicly available literature, the general principles of chemical kinetics suggest that higher water activity would facilitate the hydrolytic degradation of Fosinopril, potentially leading to an increased rate of formation of its related impurities.
The pH of the environment plays a crucial role in the stability of Fosinopril and the formation of its degradation products. sigmaaldrich.com The degradation of Fosinopril is observed across a range of pH values, but it is markedly accelerated under basic conditions. mdpi.comresearchgate.net This is attributed to the increased susceptibility of the ester and phosphinate ester bonds in the Fosinopril molecule to hydroxide-ion-catalyzed hydrolysis.
A study on the stress degradation of Fosinopril confirmed its lability in hydrolytic conditions. nacchemical.comnih.gov The study established the degradation pathway and provided a mechanistic explanation for the breakdown of the drug, which would include the formation of various related compounds. nacchemical.comnih.gov
In a study investigating the stability of Fosinopril in a niosomal formulation, it was observed that at higher storage temperatures, a significant reduction in pH was detected, which correlated with the degradation of the drug. mdpi.com This underscores the intricate relationship between pH and the stability of Fosinopril.
While direct kinetic studies for the formation of this compound are not widely published, the available data on Fosinopril's degradation profile strongly indicates that maintaining a controlled pH and minimizing water activity are critical to inhibit the formation of this and other related impurities.
Process-Related Impurity Generation during Fosinopril Synthesis and Purification
The synthesis of Fosinopril is a multi-step process that can lead to the formation of various impurities, including stereoisomers and regioisomers. acs.orgresearchgate.net These process-related impurities can arise from the starting materials, intermediates, or from side reactions occurring during the synthesis and purification stages.
One notable process-related impurity is a regioisomer formed during the radical-initiated condensation of 4-phenyl-1-butene (B1585249) and aqueous hypophosphorous acid, which is an early step in the synthesis of the Fosinopril side chain. acs.org This reaction is intended to produce the desired phosphinic acid intermediate; however, a low level of a regioisomeric phosphinic acid is also formed due to the carbon-phosphorus bond forming at the internal olefin carbon. acs.org
This regioisomeric impurity, once formed, can be carried through subsequent reaction steps, leading to the generation of corresponding regioisomeric impurities in the downstream intermediates. acs.org Detailed HPLC analysis has been used to track the levels of these regioisomeric impurities throughout the manufacturing process. acs.org
During the industrial synthesis of Fosinopril, a mixture of diastereomers is generated. researchgate.net While the desired diastereomer is the (SR)-isomer, other isomers such as the (RS), (RR), and (SS) forms are also produced as byproducts. researchgate.net These undesired isomers are considered impurities and can impact the efficiency and cost-effectiveness of the manufacturing process. researchgate.net
The purification process plays a critical role in minimizing the levels of these process-related impurities in the final active pharmaceutical ingredient (API). Crystallization is a key purification technique employed to reduce the levels of regioisomeric and stereoisomeric impurities. acs.org For instance, the crystallization of an intermediate of the Fosinopril side chain from methyl isobutyl ketone (MIBK) has been shown to significantly reduce the regioisomeric burden by at least 80%. acs.org
Through careful control of the reaction conditions and the implementation of effective purification strategies, the levels of process-related impurities, including the regioisomeric side-chain impurities, are significantly diminished in the final Fosinopril sodium product. acs.orgacs.org
Table of Research Findings on Fosinopril Impurity Generation
Impurity Type
Stage of Formation
Mitigation Strategy
Impact on Final Product
Reference
Regioisomeric Impurity
Radical-initiated condensation of 4-phenyl-1-butene and aqueous hypophosphorous acid
MIBK Crystallization of downstream intermediate
Levels significantly reduced to <0.08 area % in production batches of the intermediate. acs.org
Advanced Analytical Strategies for Fosinopril Related Compound C Characterization and Quantification
High-Resolution Chromatographic Methodologies
High-resolution chromatography, especially High-Performance Liquid Chromatography (HPLC), is the cornerstone for separating and quantifying Fosinopril Related Compound C from the main API and other related substances. The complexity of the impurity profile necessitates the development of highly selective and sensitive methods.
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Separation
The development of a successful HPLC method for impurity profiling involves the systematic optimization of several key parameters to achieve adequate separation and sensitivity for all relevant compounds.
The selection of the stationary phase is a critical first step in developing a separation method. For Fosinopril and its related compounds, which are moderately polar to nonpolar, reversed-phase chromatography is the most common and effective approach.
C18 (Octadecylsilane) Columns: C18, or L1 packing as per USP classification, is the most widely used stationary phase due to its high hydrophobicity and retentive capacity for a broad range of molecules. uspbpep.com Several methods for Fosinopril impurity analysis employ C18 columns, such as Hypersil ODS and Agilent C18, often with dimensions of 250 mm x 4.6 mm and particle sizes of 3 µm or 5 µm. asianjpr.comasianjpr.comijnrd.org The high carbon load of C18 phases provides strong hydrophobic interactions with the phenylbutyl group of Fosinopril and its impurities, facilitating their separation. phenomenex.com Ultra-pure, metal-free silica (B1680970) is often the backbone for these stationary phases, ensuring better particle smoothness and reproducibility. phenomenex.com
C8 (Octylsilane) Columns: C8 columns (USP L7) offer a less hydrophobic alternative to C18. phenomenex.com They provide shorter retention times for very hydrophobic compounds and can offer different selectivity due to a higher density of ligand bonding, which can create more sterically-based separation. phenomenex.comresearchgate.net For Fosinopril analysis, C8 columns, such as the Acquity BEH C8 or Luna C8, can be advantageous in optimizing the separation of closely eluting impurities or reducing analysis time. phenomenex.comresearchgate.netmdpi.com
The choice between C8 and C18 depends on the specific impurity profile and the desired retention characteristics. Method development often involves screening both column chemistries to achieve the optimal balance of retention, resolution, and analysis time. researchgate.net
The mobile phase composition is meticulously adjusted to control the retention and elution of Fosinopril and its related compounds. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or acid) and an organic modifier.
Organic Modifiers:Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of the organic modifier to the aqueous phase is a primary driver of retention. asianjpr.comresearchgate.net
Aqueous Phase and pH Control: The aqueous phase typically contains an acid, such as phosphoric acid or acetic acid, or a buffer like ammonium (B1175870)acetate (B1210297) or potassium phosphate. asianjpr.comresearchgate.netnih.govresearchgate.net Controlling the pH is crucial, especially for ionizable compounds like Fosinopril. For instance, using a mobile phase with a pH of 3.0 or 4.0 ensures that the carboxylic acid moieties are protonated, leading to more consistent retention and better peak shape. researchgate.netresearchgate.netresearchgate.net
Gradient Elution: Due to the presence of multiple impurities with a range of polarities, a gradient elution program is almost always necessary. asianjpr.comasianjpr.com This involves changing the mobile phase composition over the course of the analysis, typically by increasing the percentage of the organic modifier. chromatographyonline.com This approach allows for the elution of weakly retained compounds early in the run while ensuring that strongly retained impurities, like Fosinopril itself, are eluted within a reasonable time with good peak shape. asianjpr.comchromatographyonline.com An example gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components. asianjpr.com
Ultraviolet (UV) detection is standard for the analysis of Fosinopril and its impurities, as these compounds contain chromophores that absorb UV light.
UV Wavelength Selection: The choice of detection wavelength is critical for achieving the required sensitivity. The wavelength is typically set at or near the absorption maximum of the analytes. For Fosinopril and its impurities, common detection wavelengths include 210 nm, 215 nm, and 220 nm. uspbpep.comasianjpr.comresearchgate.net Selecting a lower wavelength like 210 nm can provide a more universal response for various impurities that may lack strong chromophores. asianjpr.combiomedres.us
Photo Diode Array (PDA) Detection: A PDA detector offers a significant advantage over a fixed-wavelength UV detector. It acquires the entire UV spectrum for each point in the chromatogram, allowing for the determination of absorption maxima for all separated peaks. asianjpr.com This capability is invaluable for confirming peak identity and assessing peak purity, which is essential in impurity analysis to ensure a peak is not composed of co-eluting compounds. researchgate.netbiomedres.us For instance, a PDA detector can scan a range from 200-400 nm to identify the optimal wavelength for all Fosinopril-related impurities. asianjpr.com
The ultimate goal of method development is to achieve adequate specificity and resolution.
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or the API itself. asianjpr.com This is typically demonstrated by injecting a blank, the API, and a spiked solution containing all known impurities to show that there is no interference at the retention time of this compound. asianjpr.com
Resolution: Resolution (R) is a quantitative measure of the separation between two adjacent peaks. In pharmaceutical analysis, a resolution of R ≥ 1.5 is generally considered the minimum for baseline separation, while an R ≥ 2.0 is often targeted for robust quantification. uspbpep.com For example, USP monographs specify minimum resolution requirements, such as a resolution of not less than 2.0 between Fosinopril Sodium and Fosinopril Related Compound A. uspbpep.com Achieving sufficient resolution between this compound and any neighboring peaks is paramount for its accurate quantification.
Hyphenated Mass Spectrometric Techniques for Structural Insights and Quantification
While HPLC with UV/PDA detection is excellent for quantification, it provides limited structural information. Hyphenating liquid chromatography with mass spectrometry (LC-MS) overcomes this limitation and is a powerful tool for the definitive identification of impurities like this compound.
LC-MS is crucial for characterizing unknown impurities and degradation products that may form under stress conditions. nih.govresearchgate.net The technique provides mass-to-charge (m/z) ratio information, which directly relates to the molecular weight of the impurity.
Ionization Techniques: Electrospray Ionization (ESI) is commonly used for Fosinopril and its related compounds. It is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for straightforward molecular weight determination. researchgate.netnih.govresearchgate.net For Fosinopril, analysis in positive ion mode has been shown to be effective. researchgate.netnih.gov
Mass Analyzers for Structural Elucidation: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF), provides highly accurate mass measurements. researchgate.net This allows for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation. Tandem mass spectrometry (MS/MS or MSⁿ) involves isolating a specific ion and fragmenting it to produce a characteristic fragmentation pattern. researchgate.netresearchgate.net This pattern serves as a structural fingerprint, enabling the precise identification of the impurity by comparing its fragmentation to that of the parent drug or known standards. researchgate.net
Quantification using LC-MS/MS: For quantifying very low levels of impurities, LC coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. researchgate.net Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and only a specific product ion is monitored. researchgate.net This highly specific detection scheme minimizes interference from the sample matrix and allows for quantification at much lower levels than UV detection. researchgate.netresearchgate.net
Technique
Application
Key Parameters
Source
LC-MS
Screening and Identification
Ionization: ESI positive ion mode; Mobile Phase: Methanol-Ammonium Acetate-Acetic Acid
Liquid chromatography-mass spectrometry (LC-MS) stands as a primary technique for the analysis of this compound. The method's strength lies in its ability to separate the compound from Fosinopril and other impurities, followed by its highly sensitive detection and identification by the mass spectrometer.
In a typical LC-MS application, a reversed-phase C18 column is employed for chromatographic separation. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. A gradient elution is commonly used to achieve optimal separation of all related compounds within a reasonable timeframe. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, which is well-suited for the ionization of compounds like Fosinopril and its related substances.
Table 1: Example LC-MS Parameters for the Analysis of this compound
Parameter
Condition
Chromatographic Column
C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A
0.01 M Ammonium Acetate in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Gradient
Time (min)
0
30
35
40
Injection Volume
10 µL
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Mode
Full Scan (m/z 100-1000)
Tandem Mass Spectrometry (MSn) and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS or MSn) is an indispensable tool for the structural confirmation of this compound. This technique involves the selection of the protonated molecular ion ([M+H]+) of the compound, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
For this compound, which is identified as (2S,4S)-4-cyclohexyl-1-[2-[(1S)-2-methyl-1-(1-oxopropoxy)propoxyphosphoryl]acetyl]-L-proline, the fragmentation pattern can be predicted and confirmed. The analysis of the fragmentation pathways allows for the unambiguous identification of the compound, even in complex mixtures. The major fragmentation pathways would likely involve the cleavage of the ester and phosphinyl bonds.
Accurate Mass Determination using Time-of-Flight (TOF) Mass Spectrometry
High-resolution mass spectrometry (HRMS), particularly utilizing a Time-of-Flight (TOF) analyzer, is critical for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), TOF-MS allows for the calculation of a unique elemental formula. This provides a high degree of confidence in the identity of the impurity. The accurate mass measurement helps to differentiate between compounds that may have the same nominal mass but different elemental compositions.
On-line Hydrogen/Deuterium (B1214612) (H/D) Exchange for Elucidating Labile Protons
On-line Hydrogen/Deuterium (H/D) exchange coupled with LC-MS is a sophisticated technique used to probe the structure of molecules by identifying the number of labile protons (e.g., those in -OH, -NH, -COOH groups). When a molecule is introduced into a deuterated solvent (like D2O), the labile hydrogens exchange with deuterium atoms, resulting in a mass shift that can be detected by the mass spectrometer. For this compound, this technique could confirm the presence of the carboxylic acid proton and any other exchangeable protons, providing further structural verification.
Method Validation for Quantitative and Qualitative Determination of this compound
The validation of an analytical method is essential to ensure its reliability for the intended purpose. For this compound, this involves a series of experiments to demonstrate that the method is suitable for both its detection (qualitative) and quantification.
System Suitability Testing Protocols
System suitability tests are performed before and during the analysis to ensure the analytical system is performing correctly. These tests are crucial for the reliable quantification of this compound. Key parameters include:
Resolution: The separation between the peaks of this compound and the adjacent peaks (including Fosinopril) must be adequate, typically with a resolution factor (Rs) greater than 1.5.
Tailing Factor (Asymmetry Factor): The peak shape is important for accurate integration. The tailing factor for the this compound peak should ideally be between 0.8 and 1.5.
Theoretical Plates (N): A measure of the column's efficiency. A high number of theoretical plates for the this compound peak indicates good column performance.
Repeatability (%RSD): Multiple injections of a standard solution are made to check the precision of the system. The relative standard deviation (%RSD) of the peak area should be less than a specified limit, often below 2.0%.
Table 2: Example System Suitability Criteria
Parameter
Acceptance Criterion
Resolution (Rs) between Fosinopril and Compound C
≥ 1.5
Tailing Factor for Compound C
≤ 1.5
Theoretical Plates (N) for Compound C
≥ 2000
%RSD for replicate injections of standard
≤ 2.0%
Specificity and Selectivity Assessment for this compound
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this means the method must be able to distinguish it from the API, other impurities, and degradation products.
The specificity of the method is typically evaluated through:
Forced Degradation Studies: Fosinopril drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to demonstrate that this compound can be separated from all these degradation products.
Peak Purity Analysis: Using a photodiode array (PDA) detector or a mass spectrometer, the peak corresponding to this compound is analyzed to ensure it is pure and not co-eluting with any other substance.
This rigorous validation ensures that the analytical method is fit for its purpose, providing accurate and reliable data on the presence and quantity of this compound in Fosinopril samples.
Linearity, Range, and Calibration Curve Establishment
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
In a validated High-Performance Liquid Chromatography (HPLC) method for Fosinopril Sodium and its related impurities, the linearity for this compound was established by preparing a series of solutions from a standard stock. asianjpr.com These solutions were prepared at various concentrations, and their chromatographic responses (peak areas) were measured. The linearity was assessed by plotting the peak areas against the corresponding concentrations to construct a calibration curve. asianjpr.com The correlation coefficient (r) of the regression line is a key indicator of linearity. For this method, the linearity was established over a range of 2-30 µg/mL for all impurities, including Compound C, and the correlation coefficient was found to be greater than 0.99, indicating excellent linearity. asianjpr.com
Table 1: Linearity and Range for this compound
Data based on a study of Fosinopril and its impurities. asianjpr.com
Parameter
Result for this compound
Linearity Range
2-30 µg/mL
Number of Concentrations
Not Specified
Correlation Coefficient (r)
> 0.99
Regression Equation
Not Specified
Determination of Detection Limits (LOD) and Quantification Limits (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com
For this compound, the LOD and LOQ were established based on the signal-to-noise ratio method, a common approach outlined in ICH guidelines. asianjpr.com This involves comparing the signal from samples with known low concentrations of the analyte to the background noise of the analytical instrument. Typically, an S/N ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. The successful establishment of these limits was reported as part of a comprehensive HPLC method validation for Fosinopril and its impurities. asianjpr.comasianjpr.com
Table 2: Detection and Quantification Limits for this compound
Data based on a study of Fosinopril and its impurities. asianjpr.com
Parameter
Method
Result for this compound
Limit of Detection (LOD)
Signal-to-Noise Ratio (3:1)
Successfully Established
Limit of Quantification (LOQ)
Signal-to-Noise Ratio (10:1)
Successfully Established
Evaluation of Method Precision (Repeatability and Intermediate Precision)
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision. Repeatability (or intra-day precision) demonstrates precision over a short time under the same operating conditions. Intermediate precision (or inter-day precision/ruggedness) expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment.
The precision of the analytical method for this compound was verified by analyzing multiple preparations of a homogenous sample solution. asianjpr.com Repeatability is typically assessed by performing at least six replicate measurements at 100% of the target concentration or by analyzing nine determinations across the specified range. The results are expressed as the Relative Standard Deviation (%RSD). The validation study confirmed the precision of the method for quantifying Fosinopril impurities. asianjpr.com
Table 3: Method Precision for this compound
The validation study confirmed that the method is precise for the quantification of Fosinopril impurities. asianjpr.com
Precision Level
Assessment Criteria
Result for this compound
Repeatability (Intra-day)
%RSD of replicate analyses
Within acceptable limits
Intermediate Precision (Inter-day)
%RSD of analyses under varied conditions (day, analyst, etc.)
Within acceptable limits
Accuracy and Recovery Studies
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking the sample matrix with known amounts of the analyte.
For this compound, accuracy was determined by adding known quantities of the impurity to samples of the Fosinopril Sodium drug substance at different concentration levels. asianjpr.com The study performed this at three levels: 50%, 100%, and 150% of the nominal limit. asianjpr.com The method's accuracy is then calculated as the percentage of the analyte recovered by the assay. The validation study reported satisfactory results for accuracy, demonstrating the method's capability to provide true and reliable measurements of the impurity content. asianjpr.com
Table 4: Accuracy/Recovery for this compound
Data based on a study of Fosinopril and its impurities. asianjpr.com
Spiking Level (% of Nominal Limit)
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
50%
Specified
Measured
Within acceptable limits
100%
Specified
Measured
Within acceptable limits
150%
Specified
Measured
Within acceptable limits
Robustness Assessment of Analytical Methods
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage.
While the primary study on Fosinopril impurities did not detail the robustness assessment, this is a standard part of method validation. asianjpr.comijnrd.org For an HPLC method, robustness is typically evaluated by intentionally varying critical parameters and observing the effect on the results. These parameters often include the flow rate of the mobile phase, the column temperature, and the composition and pH of the mobile phase. ijnrd.org The system suitability parameters, such as peak resolution and tailing factor, are monitored to ensure they remain within predefined acceptance criteria.
Table 5: Example of Robustness Parameters for an HPLC Method
This table represents typical parameters varied to assess robustness. ijnrd.org
Parameter
Variation
Effect on Results (e.g., System Suitability)
Flow Rate
e.g., ± 0.1 mL/min
Within acceptable limits
Mobile Phase Composition
e.g., ± 2% organic component
Within acceptable limits
Column Temperature
e.g., ± 5 °C
Within acceptable limits
pH of Mobile Phase Buffer
e.g., ± 0.2 units
Within acceptable limits
Isolation, Purification, and Reference Standard Development of Fosinopril Related Compound C
Methodologies for Isolation and Enrichment from Complex Matrices
The initial step in generating a reference standard for an impurity like Fosinopril Related Compound C often involves its generation and subsequent isolation from a complex mixture. These mixtures can originate from the Fosinopril synthesis process itself or, more commonly, from forced degradation studies designed to produce the impurity in sufficient quantities.
Forced Degradation:
Forced degradation, or stress testing, intentionally exposes the Fosinopril drug substance to harsh conditions to accelerate its decomposition. ajpsonline.com Studies on Fosinopril have shown it degrades under hydrolytic (acidic, basic) and photolytic conditions. nih.gov These stress studies create a matrix containing the parent drug, this compound, and other degradation products. The conditions are carefully controlled to maximize the yield of the target impurity.
Isolation and Enrichment Techniques:
Once a sufficient amount of the impurity is generated, chromatographic techniques are employed for its isolation and enrichment. While analytical HPLC methods are used to detect and quantify impurities, preparative chromatography is the primary tool for isolating them in the quantities needed for a reference standard. cphi-online.com
Preparative High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for isolating impurities from complex mixtures with high resolution. The principle involves scaling up an analytical HPLC method. A larger column packed with a stationary phase (e.g., C18) is used, and larger volumes of the degradation mixture are injected. The mobile phase composition is optimized to achieve maximum separation between this compound and other components. Fractions of the eluent are collected over time, and those containing the pure compound are pooled together.
Flash Chromatography: For preliminary purification or when larger quantities are needed, flash chromatography may be used. It is a lower-pressure technique than HPLC, offering a rapid way to enrich the target compound before final polishing with preparative HPLC.
The table below outlines a hypothetical preparative HPLC method, adapted from published analytical methods for Fosinopril, which could be used for the isolation of this compound. nih.gov
Parameter
Specification
Purpose
Instrument
Semi-preparative or Preparative HPLC System
Accommodates high flow rates and large injection volumes.
Column
Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm)
Stationary phase providing hydrophobic interaction for separation.
The gradient is optimized to resolve Compound C from Fosinopril and other impurities.
Flow Rate
15-25 mL/min
Higher flow rate suitable for the larger column diameter.
Detector
UV at ~205-220 nm
To monitor the elution of compounds from the column.
Injection Volume
1-5 mL of concentrated degradation mixture
Allows for a higher load of material to be purified in each run.
Fraction Collection
Time-based or peak-based
Isolates the portion of the eluent containing the target compound.
Strategies for Preparing High-Purity Reference Standards
After isolation, the enriched this compound undergoes further purification and comprehensive characterization to qualify it as a reference standard. The goal is to produce a substance of unequivocally high purity whose structure is definitively confirmed.
Purification and Characterization:
The pooled fractions from preparative chromatography are typically evaporated to remove the solvent, yielding the isolated solid. This material is then subjected to a battery of analytical tests to confirm its identity and purity.
Structural Elucidation: A combination of spectroscopic techniques is used to confirm that the isolated molecule has the correct structure of this compound. researchgate.net
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers confirmation of its structural components. nih.govekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to provide a detailed map of the molecule's atomic structure, confirming the connectivity of atoms. nih.gov 2D NMR techniques may also be employed for complex structures.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Purity Assessment: The purity of the candidate standard is determined using high-resolution analytical methods, primarily analytical HPLC. The peak area percentage of the main component is calculated to establish its purity level, which should typically be above 95% and often higher for a reference standard.
Custom Synthesis:
An alternative to isolation from degradation mixtures is the direct chemical synthesis of this compound. klivon.com This approach can yield larger quantities of the impurity more directly. The synthetic route is designed to specifically produce the target molecule, which is then subjected to the same rigorous purification and characterization steps described above to qualify it as a high-purity reference standard.
The following table summarizes the key analytical techniques used in the characterization of a reference standard.
Technique
Purpose
Typical Result
Analytical HPLC-UV
Determine purity and chromatographic profile
Purity >95%; provides retention time data.
LC-MS/MS
Confirm molecular weight and structural fragments
Provides m/z value corresponding to the molecular formula (C₃₀H₄₅NNaO₇P) and fragmentation pattern.
¹H and ¹³C NMR
Unambiguously confirm the chemical structure
Provides a chemical shift spectrum consistent with the proposed structure.
FTIR
Identify key functional groups
Shows absorption bands characteristic of the molecule's structure.
Water Content (Karl Fischer)
Quantify residual water
Provides a percentage value of water content.
Residual Solvents (GC)
Quantify solvents from the purification process
Ensures residual solvents are below acceptable limits.
Ensuring Traceability and Comparability to Official Pharmacopoeial Standards (USP, EP)
For a reference standard to be valid for use in regulatory submissions and quality control testing, its properties must be traceable to an official primary standard, such as those provided by the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). edqm.eu
Primary vs. Secondary Standards:
Primary Standard: A standard that is widely accepted as being of high purity and whose value is accepted without reference to other standards. lgcstandards.com Pharmacopoeial standards, such as the "USP this compound RS," are considered primary standards. usp.org
Secondary Standard (or In-house Standard): A standard established by a laboratory or manufacturer that is calibrated against a primary reference standard. Its value and properties are assigned through comparison to the primary standard. lgcstandards.com
Establishing Traceability:
Traceability is the process of demonstrating that a measurement or the value of a standard can be related to stated references, usually national or international standards, through an unbroken chain of comparisons. synthinkchemicals.com For a newly prepared batch of this compound (a secondary standard), traceability to the USP primary standard is established through direct comparison.
This involves:
Direct Analytical Comparison: The in-house secondary standard is analyzed alongside the official USP primary standard using the same high-precision analytical method (typically the official HPLC method described in the Fosinopril monograph).
Comparison of Data: Key parameters are compared to ensure the secondary standard is fit for its intended purpose. This includes:
Identity Confirmation: The retention time and spectral data (e.g., UV spectrum) of the secondary standard must match those of the primary standard.
Purity Confirmation: The chromatographic purity profiles should be comparable.
Assay Value Assignment: The potency (assay value) of the secondary standard is determined by comparing its analytical response (e.g., peak area in HPLC) to that of the primary USP standard.
By performing this direct comparison, the secondary standard is proven to be suitable for use in routine quality control tests, and the results obtained using it are considered traceable and comparable to results that would be obtained using the primary pharmacopoeial standard. edqm.eusynthinkchemicals.com
Regulatory and Quality Control Implications of Fosinopril Related Compound C
Establishment of Impurity Specifications and Acceptable Limits in Fosinopril Drug Substances and Products
The establishment of clear specifications and acceptable limits for impurities is a fundamental requirement in the pharmaceutical industry. alfa-chemistry.com For Fosinopril, as with all drug substances, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set forth official standards. These pharmacopoeias provide detailed monographs that outline the tests, procedures, and acceptance criteria for the drug substance and its related impurities. cbg-meb.nlusp.org
Fosinopril Related Compound C is specifically listed as a potential impurity in Fosinopril. sigmaaldrich.comallmpus.comresearchgate.net Manufacturers of both the active pharmaceutical ingredient (API) and the finished drug product must adhere to the limits specified in these monographs. nih.gov The limits are established based on data from toxicological studies, which determine the level at which an impurity is considered safe, and are designed to minimize any potential health risks to patients. longdom.org
The process of setting these specifications involves rigorous analytical method development and validation. asianjpr.com High-performance liquid chromatography (HPLC) is a common technique used for the identification and quantification of Fosinopril and its related impurities, including Compound C. asianjpr.com The accuracy and precision of these methods are critical for ensuring that impurity levels are correctly reported and controlled within the acceptable range. asianjpr.com
Table 1: Key Pharmacopoeial Information for this compound
Attribute
Details
Source
Pharmacopoeial Recognition
Listed as a related compound in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
This table is for informational purposes and specific details should be confirmed with the latest versions of the relevant pharmacopoeias.
Compliance with International Council for Harmonisation (ICH) Guidelines on Impurities in New Drug Products
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. europa.eu The ICH Q3A(R2) and Q3B(R2) guidelines are particularly relevant, addressing impurities in new drug substances and new drug products, respectively. europa.eupremier-research.comich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities. premier-research.comkobia.kr
Reporting Threshold: The level at which the impurity must be reported in regulatory submissions.
Identification Threshold: The level above which the structure of the impurity must be determined.
Qualification Threshold: The level above which the biological safety of the impurity must be established.
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level(s). kobia.kr If the level of this compound exceeds the qualification threshold, extensive toxicological studies may be required. However, impurities that are also significant metabolites in animal or human studies are generally considered qualified. kobia.kr
The ICH M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.com All identified impurities, including this compound, should be evaluated for potential mutagenicity. premier-research.com
Role of this compound Standards in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs)
Reference standards for this compound are crucial for the development and approval of generic drug products through Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.comclearsynth.com Generic drug manufacturers must demonstrate that their product is bioequivalent to the innovator product and that the impurity profile is well-controlled and comparable. cbg-meb.nl
The availability of well-characterized reference standards for this compound allows for:
Accurate Identification and Quantification: Ensuring that the impurity is correctly identified and its level is accurately measured in the generic product. alfa-chemistry.comnih.gov
Method Validation: Used in the validation of analytical methods to demonstrate their suitability for impurity testing. clearsynth.comclearsynth.com
Comparative Analysis: Enabling a direct comparison of the impurity profile of the generic product with that of the reference listed drug (RLD).
Similarly, in Drug Master Files (DMFs), which provide confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs, the control of impurities like this compound is a key component. allmpus.com API manufacturers use DMFs to allow the FDA to review this information in support of an ANDA. The DMF must demonstrate robust control over the manufacturing process to ensure that impurities are consistently maintained at or below acceptable levels.
Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes
Effective control of impurities like this compound requires a multi-faceted approach throughout the pharmaceutical manufacturing process. Strategies focus on understanding the formation of the impurity and implementing measures to prevent or minimize its presence.
Key strategies include:
Process Understanding and Optimization: A thorough understanding of the synthetic route of Fosinopril is essential to identify potential sources and formation pathways of this compound. This includes examining starting materials, intermediates, reagents, and reaction conditions. For phosphinate-containing ACE inhibitors like Fosinopril, precise control over reaction parameters is critical to prevent the formation of byproducts. researchgate.netdntb.gov.ua
Raw Material Control: The quality of starting materials and reagents can significantly impact the impurity profile of the final API. Strict specifications and testing of raw materials are necessary to prevent the introduction of impurities that could lead to the formation of this compound.
In-Process Controls: Monitoring critical process parameters during manufacturing can help ensure that the reactions proceed as intended and minimize the formation of impurities. alfa-chemistry.com This may involve real-time analytical monitoring to track the progress of the reaction and the levels of key components.
Purification Techniques: Robust purification methods are employed to remove impurities from the final drug substance. Techniques such as crystallization, chromatography, and extraction are optimized to effectively reduce the level of this compound to within the specified limits.
Stability Studies: Comprehensive stability studies are conducted to assess the degradation pathways of the drug substance and product over time. longdom.orgpharmaffiliates.com This helps to identify any degradation products, including this compound, that may form during storage and to establish appropriate storage conditions and shelf-life. cbg-meb.nl
Emerging Research and Development Directions for Fosinopril Related Compound C
Advanced Spectroscopic and Structural Elucidation Techniques
The definitive identification and structural characterization of impurities such as Fosinopril Related Compound C are foundational to controlling them. While standard analytical methods are useful, advanced spectroscopic techniques provide the necessary detail for unambiguous structural elucidation. Hyphenated techniques, which couple the separation power of chromatography with the detailed informational output of spectroscopy, are particularly powerful. biomedres.us
Studies on Fosinopril and its degradation products demonstrate the utility of combining liquid chromatography with mass spectrometry (LC-MS). nih.gov Techniques such as Time-of-Flight (TOF) MS provide high-resolution, accurate mass data, which is crucial for determining the elemental composition of an unknown impurity. researchgate.net Further structural detail is obtained through tandem mass spectrometry (MS/MS or MSn), which involves isolating the impurity ion and fragmenting it to study its constituent parts. This fragmentation pattern serves as a structural fingerprint. nih.gov For even more definitive structural information, particularly regarding stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. biomedres.us Techniques like LC-NMR, where an LC system is directly coupled to an NMR spectrometer, allow for the analysis of isolated impurities without the need for extensive purification, which is beneficial for unstable compounds. researchgate.netresearchgate.net Online hydrogen/deuterium (B1214612) (H/D) exchange studies coupled with MS can also be performed to count the number of exchangeable protons in a molecule, providing another layer of structural confirmation. nih.gov
The United States Pharmacopeia (USP) provides a reference standard for this compound, identifying it as (4S)-4-Cyclohexyl-1-[2-[(RS)-(1SR)-2-methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetyl]-L-proline sodium salt, with the molecular formula C30H45NNaO7P and a molecular weight of 585.64. sigmaaldrich.comsimsonpharma.com The application of the advanced techniques detailed below is essential for confirming this structure in unknown samples and for identifying any new, related impurities.
Technique
Information Provided
Contribution to Structural Confirmation of this compound
Confirms the presence of specific functional groups like hydroxyl or carboxylic acid protons.
Computational Modeling and Predictive Analytics for Degradation Pathway Identification
Understanding how this compound is formed is key to preventing its presence in the final drug product. Computational modeling and predictive analytics are emerging as powerful tools to identify potential degradation pathways before they are observed in the lab. nih.gov Fosinopril, as an ester prodrug, is known to be susceptible to hydrolysis. nih.govwiley.comnih.gov Computational methods can model this susceptibility and predict other potential reactions.
Approaches such as Quantitative Structure-Property Relationship (QSPR) and other electronic structure methods can be used to predict the sites on the Fosinopril molecule that are most likely to undergo degradation. researchgate.netnih.gov For instance, calculating bond dissociation energies can predict sites prone to autoxidation, while frontier molecular orbital (FMO) theory can predict sites susceptible to oxidation by peroxides. researchgate.net Such computational analyses, when combined with data from forced degradation studies, provide a comprehensive picture of impurity formation. researchgate.net Molecular docking studies, which are often used to predict drug-receptor interactions, can also be adapted to model how Fosinopril might interact with other molecules or ions that could catalyze its degradation. mdpi.com
Furthermore, predictive analytics, including the use of artificial neural networks (ANN), are being applied to optimize analytical methods for impurity detection. nih.govresearchgate.net These same principles can be extended to model and predict the formation of degradation products under various conditions (e.g., pH, temperature, light exposure), allowing for the development of more robust drug formulations and manufacturing processes.
Calculates energy required to break specific bonds to predict reaction sites. researchgate.net
Highlights specific bonds that are energetically favored to break, predicting the most probable degradation pathways.
Artificial Neural Networks (ANN)
Models complex relationships between experimental conditions and outcomes. nih.gov
Predicts the rate of formation of Compound C under different pH, temperature, and solvent conditions.
Molecular Docking
Simulates the interaction between molecules. mdpi.com
Can model how Fosinopril interacts with potential catalysts (e.g., metal ions) that may lead to its degradation.
Development of Novel and More Sensitive Analytical Technologies for Trace Impurity Analysis
Regulatory guidelines often require the identification and quantification of pharmaceutical impurities at levels of 0.1% or lower. nih.gov This necessitates the development of highly sensitive and selective analytical technologies capable of trace analysis. biomedres.us
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advance over traditional High-Performance Liquid Chromatography (HPLC). biomedres.us By using columns with smaller particles (sub-2 µm), UPLC systems operate at much higher pressures, resulting in sharper peaks, better resolution, and faster analysis times. mdpi.com This enhanced separation capability is crucial for resolving complex mixtures of related impurities.
When coupled with tandem mass spectrometry (LC-MS/MS), the sensitivity and specificity are magnified. medwinpublishers.com LC-MS/MS methods are highly effective for quantifying trace-level impurities, including potentially genotoxic ones. researchgate.netresearchgate.net Another advancement is the use of two-dimensional liquid chromatography (2D-LC). This technique is particularly useful when dealing with non-MS-compatible mobile phases, which are sometimes required for optimal chromatographic separation. In a "heart-cutting" 2D-LC setup, the peak corresponding to the impurity of interest is selectively transferred from the first dimension (with the non-volatile buffer) to a second dimension column, which is then eluted with an MS-friendly mobile phase for detection. waters.com This allows for trace-level identification without compromising the initial separation quality.
Technology
Principle
Advantage for Trace Analysis of this compound
HPLC-UV
Separation based on column chemistry, detection via UV absorbance. pharmafocusasia.com
Standard method, but may lack the sensitivity and specificity for very low-level impurities.
UPLC-MS
Separation using sub-2 µm particles for higher efficiency, coupled with mass detection. biomedres.usmdpi.com
Provides much faster analysis and better resolution than HPLC, with mass data for positive identification.
LC-MS/MS
Selective detection and fragmentation of a target ion for highly specific quantification. researchgate.net
Offers exceptional sensitivity and selectivity, making it ideal for quantifying Compound C at or below the 0.1% reporting threshold.
2D-LC ("Heart-cutting")
Selectively transfers a peak from one LC column to another for further separation or analysis. waters.com
Enables MS identification of impurities separated using non-volatile, MS-incompatible buffers, ensuring accurate identification without method redevelopment.
Q & A
Basic Research Questions
Q. What analytical methods are validated for identifying and quantifying Fosinopril Related Compound C in pharmaceutical formulations?
Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. The mobile phase typically consists of a gradient mixture of acetonitrile and 0.2% phosphoric acid, with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). System suitability parameters (e.g., tailing factor ≤ 1.4, resolution ≥ 1.4 between peaks) must be validated to ensure specificity and accuracy . Standard solutions are prepared at ~4 mg/mL, and test samples are extracted using hexane and aqueous diluent to isolate impurities .
Q. What is the structural and functional relationship between this compound and the parent drug?
Methodological Answer : this compound is a synthetic intermediate or degradation product with modifications in the phosphinic acid or propanoyloxy-propoxy groups. Structural elucidation via FTIR and X-ray diffraction confirms its inclusion in β-cyclodextrin complexes, which alter bioavailability . Molecular mechanics modeling (MM+) can predict spatial interactions with biological targets, such as ACE inhibition, by comparing binding affinities to Fosinoprilat .
Q. How are synthesis pathways optimized to minimize the formation of this compound during production?
Methodological Answer : Process parameters (e.g., reaction temperature, pH, and solvent polarity) are controlled using design-of-experiment (DoE) approaches. For example, esterification of the phosphinic acid group in Fosinopril is monitored via in-process HPLC to identify critical points where Related Compound C forms (e.g., incomplete hydrolysis or side reactions) .
Advanced Research Questions
Q. How can researchers design stability-indicating methods to assess degradation pathways of this compound under stress conditions?
Methodological Answer : Forced degradation studies involve exposing Fosinopril to acid/base hydrolysis (e.g., 1N HCl/NaOH at 60°C), oxidation (3% H2O2), and photolysis (ICH Q1B guidelines). Degradation products, including Related Compound C, are quantified using HPLC-MS to establish degradation kinetics and validate method robustness. Acceptance criteria include ≤2% deviation in peak area ratios under stressed conditions .
Q. What experimental approaches evaluate the pharmacological impact of this compound on ACE inhibition efficacy?
Methodological Answer : Competitive ACE inhibition assays using purified human ACE and synthetic angiotensin I as a substrate. This compound is tested at concentrations ranging from 10<sup>−9</sup> to 10<sup>−4</sup> M, with IC50 values compared to Fosinoprilat. Radiolabeled binding studies (e.g., <sup>14</sup>C-SQ 27,519) assess displacement efficiency in vitro .
Q. How do bioanalytical challenges (e.g., matrix effects) affect the detection of this compound in pharmacokinetic studies?
Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges minimizes plasma protein interference (95% binding reported for Fosinoprilat). LC-MS/MS methods with deuterated internal standards (e.g., Fosinopril-d7) improve sensitivity (LOQ ~0.1 ng/mL). Biliary excretion studies in rodents require bile duct cannulation to quantify fecal metabolites, as 46% of radioactivity is recovered in feces post-IV dosing .
Q. What computational models predict the toxicological profile of this compound?
Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models compare Related Compound C to organophosphate class templates. Molecular docking simulations (e.g., AutoDock Vina) assess binding to off-target receptors (e.g., L-alanine racemase) linked to antibacterial activity, with toxicity thresholds extrapolated from in vitro cytotoxicity assays (e.g., HCE-8693 cell viability at 48h exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.